molecular formula C28H29N5O3 B2687783 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1040647-77-5

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2687783
CAS No.: 1040647-77-5
M. Wt: 483.572
InChI Key: JKBJKAFXIVLXJF-UHFFFAOYSA-N
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Description

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a pyrazolo[4,3-c]pyridin-3-one core, which is substituted with phenyl, piperazine, and isopropyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the phenyl, piperazine, and isopropyl substituents. Common reagents used in these reactions include phenylboronic acids, piperazine derivatives, and isopropyl halides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines or halides). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific interactions with biological targets are beneficial.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound shares a similar pyrazolo[4,3-c]pyridin-3-one core but differs in its substituents, leading to different chemical and biological properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also contain piperazine and pyridine moieties, making them structurally related to the target compound.

Uniqueness

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-20(2)32-18-23(26-24(19-32)28(36)33(29-26)22-11-7-4-8-12-22)27(35)31-15-13-30(14-16-31)25(34)17-21-9-5-3-6-10-21/h3-12,18-20H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBJKAFXIVLXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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